molecular formula C14H19NO4 B13886836 (R)-2-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)acetic acid

(R)-2-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)acetic acid

Cat. No.: B13886836
M. Wt: 265.30 g/mol
InChI Key: OGMPKTUPLFYBGH-LLVKDONJSA-N
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Description

Boc-DL-(2-methylphenyl)glycine is a derivative of glycine, an amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-(2-methylphenyl)glycine typically involves the protection of the amino group of DL-(2-methylphenyl)glycine with a Boc group. This can be achieved by reacting DL-(2-methylphenyl)glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for Boc-DL-(2-methylphenyl)glycine are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but with optimized parameters for large-scale production to ensure high yield and purity .

Mechanism of Action

The mechanism of action of Boc-DL-(2-methylphenyl)glycine involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis and can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). The Boc group is cleaved, releasing carbon dioxide (CO2) and tert-butyl alcohol, and regenerating the free amino group .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Boc-DL-(2-methylphenyl)glycine include:

Uniqueness

Boc-DL-(2-methylphenyl)glycine is unique due to its specific structure, which includes a Boc-protected amino group and a 2-methylphenyl substituent. This combination provides stability and reactivity that is useful in various synthetic applications .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

(2R)-2-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C14H19NO4/c1-9-7-5-6-8-10(9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1

InChI Key

OGMPKTUPLFYBGH-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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